1-BENZYL-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE
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Overview
Description
1-BENZYL-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE is a complex organic compound that features a piperazine ring bonded to a benzyl group and a tetrahydrobenzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the tetrahydrobenzothiophene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, often using benzyl halides as the alkylating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or organometallic reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols or amines .
Scientific Research Applications
1-BENZYL-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a ligand for biological receptors or as a probe for studying enzyme activity.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-BENZYL-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary depending on the target and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and benzothiophene-containing molecules. Examples include:
- 1-BENZYL-4,5,6,7-TETRAHYDRO-1H-BENZOTRIAZOLE
- 1-BENZOTHIOPHENE-3-CARBOXYLIC ACID, 2-AMINO-4,5,6,7-TETRAHYDRO-, ETHYL ESTER .
Uniqueness
What sets 1-BENZYL-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE apart is its unique combination of a piperazine ring and a tetrahydrobenzothiophene moiety, which may confer distinct chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-20(19-18-9-5-4-8-17(18)15-24-19)22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-3,6-7,15H,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVSDDXKXZVSJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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